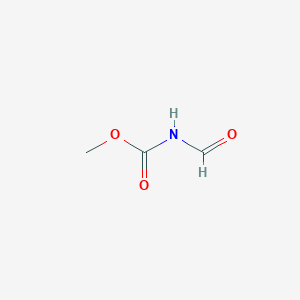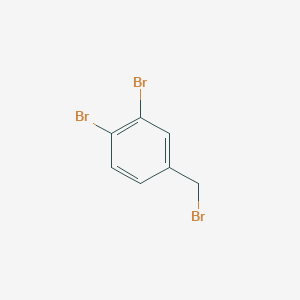
1,2-ジブロモ-4-(ブロモメチル)ベンゼン
概要
説明
1,2-Dibromo-4-(bromomethyl)benzene: is an organic compound with the molecular formula C7H5Br3 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and a bromomethyl group is substituted at the 4 position. This compound is known for its high reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in organic synthesis .
科学的研究の応用
1,2-Dibromo-4-(bromomethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials due to its ability to undergo polymerization reactions.
Medicinal Chemistry: It is utilized in the development of brominated compounds with potential biological activities, including antimicrobial and anticancer properties.
Photodynamic Therapy: Derivatives of this compound are explored for their use as photosensitizers in photodynamic therapy for cancer treatment.
作用機序
Mode of Action
It’s known that the compound can undergo various reactions such as bromination and nitration . For instance, a bromine can be introduced by bromination with Br2/FeBr3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of other complex molecules, suggesting that it may interact with various biochemical pathways .
Pharmacokinetics
It’s crucial to understand these properties to predict the compound’s bioavailability and potential effects on the body .
Result of Action
Given its potential use in the synthesis of other complex molecules, it’s likely that the compound could have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 1,2-Dibromo-4-(bromomethyl)benzene can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, temperature, and pH .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-(bromomethyl)benzene can be synthesized through the bromination of 1,2-dibromobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: In industrial settings, the preparation of 1,2-dibromo-4-(bromomethyl)benzene often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination process is carefully controlled to minimize the formation of byproducts and to achieve high yields .
化学反応の分析
Types of Reactions: 1,2-Dibromo-4-(bromomethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as alcohols, amines, and thiols to form corresponding ethers, amines, and thioethers.
Oxidation: The compound can be oxidized to form dibromo-substituted benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming less brominated or non-brominated benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides, primary or secondary amines, and thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of ethers, amines, and thioethers.
Oxidation: Formation of dibromo-substituted benzoic acids.
Reduction: Formation of less brominated or non-brominated benzene derivatives.
類似化合物との比較
1,2-Dibromobenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1,3-Dibromobenzene: Has bromine atoms at the 1 and 3 positions, leading to different reactivity patterns compared to 1,2-dibromo-4-(bromomethyl)benzene.
1,4-Dibromobenzene: The bromine atoms are positioned opposite each other, resulting in distinct chemical properties and reactivity.
Uniqueness: 1,2-Dibromo-4-(bromomethyl)benzene is unique due to the presence of both bromine atoms and a bromomethyl group on the benzene ring. This combination of substituents imparts high reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and material science .
特性
IUPAC Name |
1,2-dibromo-4-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQATZGGKHAYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495967 | |
| Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64382-93-0 | |
| Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64382-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-4-(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,7-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B1611515.png)
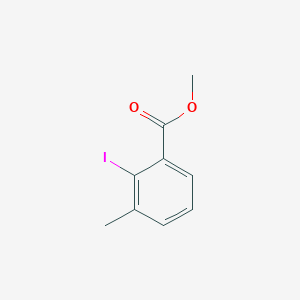
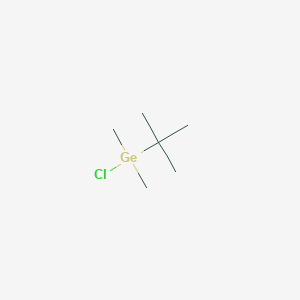
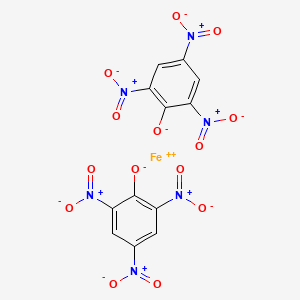
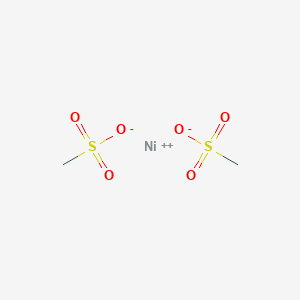
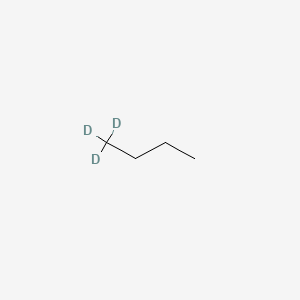
![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1611524.png)
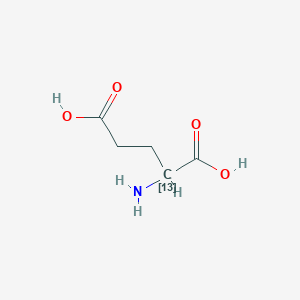
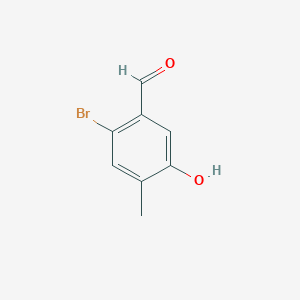
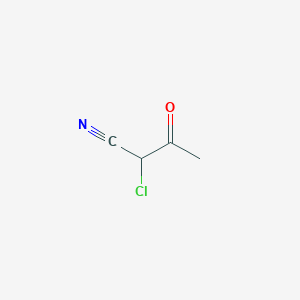
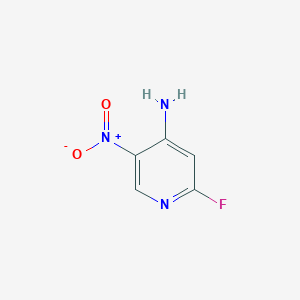

![5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1611532.png)
